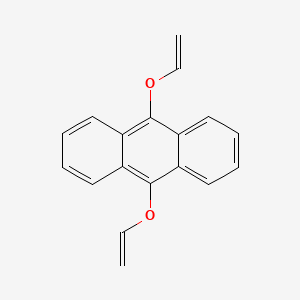
9,10-Bis(ethenyloxy)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(ethenyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The unique structure of this compound, with ethenyloxy groups at the 9 and 10 positions, imparts distinct chemical and physical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(ethenyloxy)anthracene typically involves the reaction of anthracene with ethenyloxy reagents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:
Reagents: Anthracene, ethenyloxy reagents, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K2CO3).
Solvent: Toluene or DMF.
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis(ethenyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyloxy groups to ethyl groups.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(ethyl)anthracene.
Substitution: 9,10-Bis(ethenyloxy)-2-bromoanthracene.
Wissenschaftliche Forschungsanwendungen
9,10-Bis(ethenyloxy)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies and as a dopant in organic semiconductors.
Biology: Employed in bioimaging due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9,10-Bis(ethenyloxy)anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, promoting electrons to an excited state. Upon returning to the ground state, it emits light, which is the basis for its use in fluorescence applications . The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and the stabilization of the excited state by the ethenyloxy groups.
Vergleich Mit ähnlichen Verbindungen
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion and as a fluorescent probe.
9,10-Dimethylanthracene: Employed in photophysical studies and as a standard in fluorescence spectroscopy.
Uniqueness: 9,10-Bis(ethenyloxy)anthracene is unique due to its ethenyloxy groups, which enhance its solubility and fluorescence properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability .
Eigenschaften
CAS-Nummer |
3399-51-7 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
9,10-bis(ethenoxy)anthracene |
InChI |
InChI=1S/C18H14O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h3-12H,1-2H2 |
InChI-Schlüssel |
IZEMTRCPBXBZRK-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


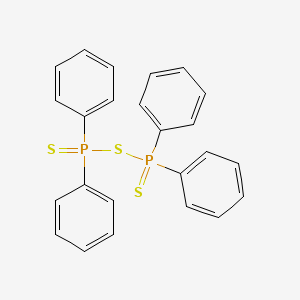
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

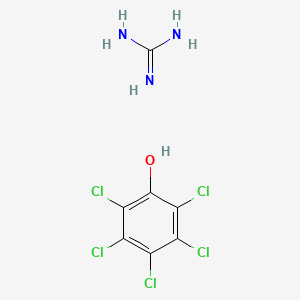

![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
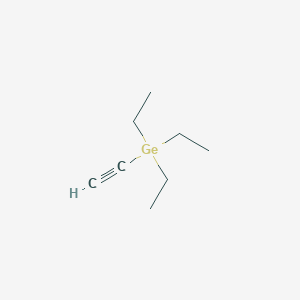
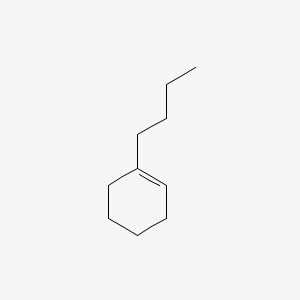
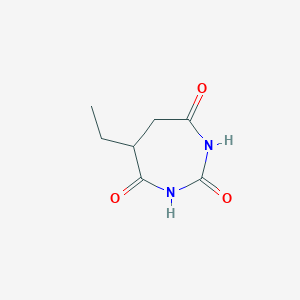
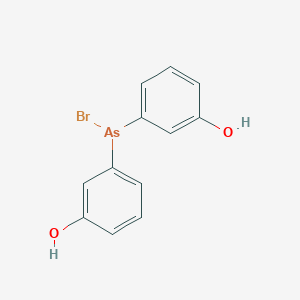
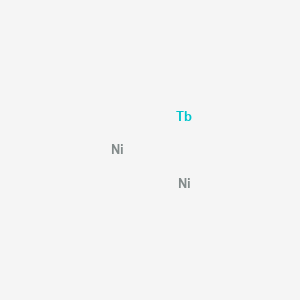
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

